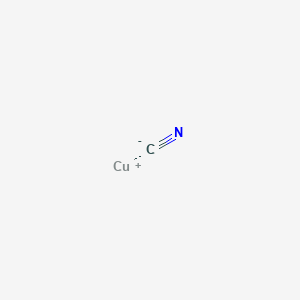

Cianuro de cobre(I)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Copper(I) cyanide, also known as cuprous cyanide, is an inorganic compound composed of copper and cyanide ions. It is a white solid with a melting point of 568 °C and a density of 3.71 g/cm3. Copper(I) cyanide is used in a variety of applications, including as a catalyst, in electroplating, as a reagent in organic synthesis, and in the production of pharmaceuticals.

Aplicaciones Científicas De Investigación

Síntesis orgánica

El cianuro de cobre(I) es un reactivo útil en la síntesis orgánica . Desempeña un papel crucial en la preparación de nitrilos mediante la reacción de Sandmeyer .

Catalizador

El cianuro de cobre(I) actúa como un catalizador eficaz en diversas reacciones químicas . Sus propiedades únicas lo hacen adecuado para acelerar la velocidad de las reacciones de forma controlada.

Galvanoplastia

El cianuro de cobre(I) se utiliza en la galvanoplastia de cobre y hierro . Ayuda a formar una capa delgada de cobre o hierro en la superficie de varios objetos, mejorando su apariencia y resistencia a la corrosión.

Plateado

Al igual que su uso en la galvanoplastia de cobre y hierro, el cianuro de cobre(I) también se utiliza en el plateado . Ayuda a depositar una capa de plata en diferentes superficies, proporcionándoles un acabado brillante y mayor conductividad.

Plateado de latón

En el campo de la metalurgia, el cianuro de cobre(I) se utiliza para el plateado de latón

Mecanismo De Acción

Target of Action

Copper(I) cyanide primarily targets copper-dependent enzymes and proteins within cells . It forms complexes with biomolecules containing amino acid residues, such as the thiol group in cysteine or the thioether group in methionine .

Mode of Action

Copper(I) cyanide interacts with its targets through the formation of coordination polymers . It exists in two polymorphs, both of which contain - [Cu-CN]- chains made from linear copper (I) centers linked by cyanide bridges . In a study, it was found that copper(I) cyanide species interact with an allyl cation, which is calculated to be the regio- and enantioselectivity-determining step .

Biochemical Pathways

Copper(I) cyanide affects several biochemical pathways. It plays a key role in the oxidation of metabolic molecules called NADH by hydrogen peroxide to give NAD+ ions . This drives the metabolic and epigenetic programming that underlies immune-cell activation .

Pharmacokinetics

Copper(I) cyanide is insoluble in water and dilute acids but dissolves in complexing media such as ammonia and alkali cyanide solutions . Its solubility product (Ksp) is 3.47 × 10 −20 , indicating a very low solubility in water, which impacts its bioavailability.

Result of Action

The molecular and cellular effects of copper(I) cyanide’s action are diverse. For instance, copper ions found in cell organelles called mitochondria regulate the cellular changes that underlie transitions in cell state . Moreover, copper(I) cyanide can suppress the activation of immune cells called macrophages, conferring therapeutic benefits in models of acute inflammation .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of copper(I) cyanide. For instance, the rate of dissolution of all copper minerals decreases with a decrease in the temperature of the cyanide solution . Moreover, cyanide ions get into the environment mainly from wastewater, and these compounds can also enter the environment as a result of fires at industrial workshops and houses as well as from tobacco smoke .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Copper(I) cyanide plays a pivotal role in various biochemical reactions. It is involved in metabolic reactions including cellular respiration, tissue pigmentation, hemoglobin formation, and connective tissue development . After incorporation, cuprous ions are delivered to ATP7A, which pumps Cu+ from enterocytes into the blood .

Cellular Effects

Copper(I) cyanide has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, copper ions found in cell organelles called mitochondria regulate the cellular changes that underlie transitions in cell state .

Molecular Mechanism

Copper(I) cyanide exerts its effects at the molecular level through various mechanisms. It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, copper (ii) ions in organelles called mitochondria directly catalyse the oxidation of metabolic molecules called NADH by hydrogen peroxide to give NAD+ ions .

Temporal Effects in Laboratory Settings

The effects of Copper(I) cyanide change over time in laboratory settings. It has been observed that the precipitation properties of Cu(CN)43− can assist in the removal of CN− . Therefore, transferring other metal–cyanide complex ions to Cu(CN)43− can achieve deep removal .

Dosage Effects in Animal Models

The effects of Copper(I) cyanide vary with different dosages in animal models. For instance, the combination of sodium nitrite and sodium thiosulfate increases the required lethal dose for cyanide 13 times in some animal models, whereas lethal dose increases of 3–4 times are noted when each agent is given alone .

Metabolic Pathways

Copper(I) cyanide is involved in various metabolic pathways. It interacts with enzymes or cofactors and can also affect metabolic flux or metabolite levels . For example, it is involved in a wide spectrum of proteins, such as copper/zinc superoxide dismutase (Cu/Zn SOD or SOD1), cytochrome c oxidase (C c O), mitogen-activated protein kinase MEK1 .

Transport and Distribution

Copper(I) cyanide is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and can also affect its localization or accumulation .

Subcellular Localization

The subcellular localization of Copper(I) cyanide and its effects on activity or function are significant. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles . For instance, depending on the copper availability and status of cellular copper level, the uptake transporter Ctr1 is shuttled to or away from the cell membrane .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for Copper(I) cyanide involves the reaction of copper(II) cyanide with a reducing agent to form Copper(I) cyanide.", "Starting Materials": ["Copper(II) cyanide", "Reducing agent (such as sodium borohydride)"], "Reaction": ["1. Dissolve Copper(II) cyanide in water to form a solution.", "2. Add the reducing agent slowly to the solution while stirring continuously.", "3. The reduction reaction takes place and Copper(I) cyanide is formed as a precipitate.", "4. The precipitate is filtered and washed with water to remove any impurities.", "5. The final product, Copper(I) cyanide, is obtained as a solid."] } | |

Número CAS |

544-92-3 |

Fórmula molecular |

CCuN |

Peso molecular |

89.56 g/mol |

Nombre IUPAC |

copper(1+);cyanide |

InChI |

InChI=1S/CN.Cu/c1-2;/q-1;+1 |

Clave InChI |

DOBRDRYODQBAMW-UHFFFAOYSA-N |

SMILES |

[C-]#N.[Cu+] |

SMILES canónico |

[C-]#N.[Cu+] |

Punto de ebullición |

Decomposes |

Color/Form |

White monoclinic prisms or green orthorhombic crystals White to cream-colored powder, colorless or dark green orthorhombic crystals or dark red monoclinic crystals Pale cream powde |

Densidad |

2.92 at 68 °F (USCG, 1999) 2.9 |

melting_point |

883 °F (NTP, 1992) 474 °C |

Otros números CAS |

544-92-3 |

Descripción física |

Copper cyanide appears as a green powder. Insoluble in water. Toxic by skin absorption, through open wounds, by ingestion, and by inhalation of hydrogen cyanide that arises from slight decomposition. Produces toxic oxides of nitrogen in fires. DryPowder; OtherSolid, Liquid |

Pictogramas |

Acute Toxic; Environmental Hazard |

Solubilidad |

Practically insol in water, alcohol, cold dil acids; sol in ammonium hydroxide, sol in alkali cyanide solutions because of formation of stable cyanocuprate(I) ions Soluble in potassium cyanide solution; insoluble in water and ethanol Soluble in sodium ... cyanide, hydrochloric acid ... . |

Sinónimos |

Copper Cyanide; Copper Monocyanide; Copper(1+) Cyanide; Copper(I) Cyanide; Cupricin; Cuprous Cyanide |

Origen del producto |

United States |

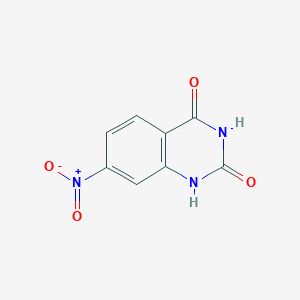

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

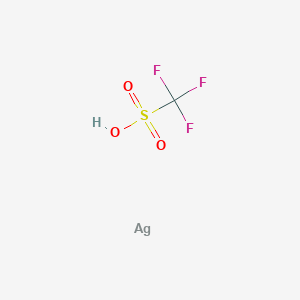

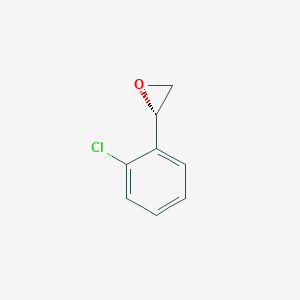

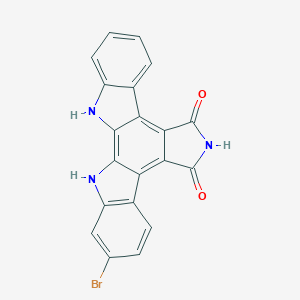

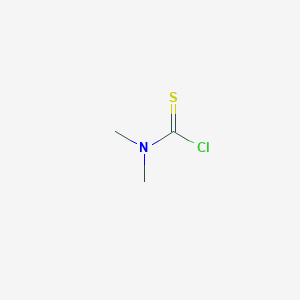

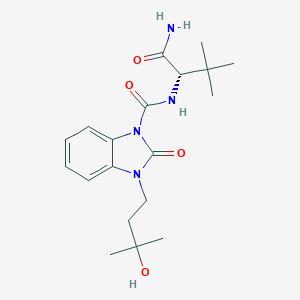

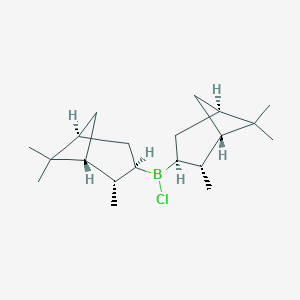

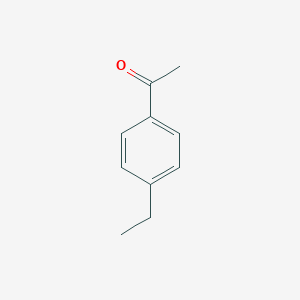

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(Trifluoromethoxy)benzo[d]thiazol-2-amine](/img/structure/B57679.png)